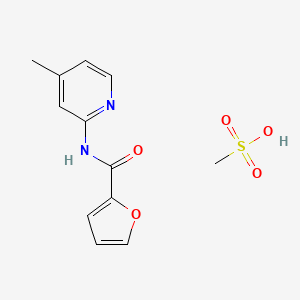
methanesulfonic acid;N-(4-methylpyridin-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid;N-(4-methylpyridin-2-yl)furan-2-carboxamide is a compound that combines the properties of methanesulfonic acid and a furan derivative. Methanesulfonic acid is an organosulfur compound with the formula CH3SO3H, known for its strong acidity and ability to dissolve a wide range of metal salts . The furan derivative, N-(4-methylpyridin-2-yl)furan-2-carboxamide, is part of a class of compounds known for their diverse biological activities .
Preparation Methods
The synthesis of methanesulfonic acid;N-(4-methylpyridin-2-yl)furan-2-carboxamide typically involves the reaction of methanesulfonic acid with N-(4-methylpyridin-2-yl)furan-2-carboxamide under controlled conditions. One synthetic route starts with the preparation of 2-iodo-4-methylphenol, which is then combined with N-iodosuccinimide and para-toluenesulfonic acid in acetonitrile . Industrial production methods may vary, but they generally involve similar steps with optimization for large-scale synthesis.
Chemical Reactions Analysis
Methanesulfonic acid;N-(4-methylpyridin-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methanesulfonic acid;N-(4-methylpyridin-2-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of methanesulfonic acid;N-(4-methylpyridin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of bacteria by interfering with their metabolic processes. It may also interact with enzymes and proteins, leading to the disruption of cellular functions .
Comparison with Similar Compounds
Methanesulfonic acid;N-(4-methylpyridin-2-yl)furan-2-carboxamide can be compared with other similar compounds, such as:
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: This compound has similar antibacterial properties but differs in its chemical structure.
Furan derivatives: Other furan derivatives also exhibit diverse biological activities, but this compound is unique due to its specific combination of functional groups.
Properties
CAS No. |
66279-45-6 |
|---|---|
Molecular Formula |
C12H14N2O5S |
Molecular Weight |
298.32 g/mol |
IUPAC Name |
methanesulfonic acid;N-(4-methylpyridin-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C11H10N2O2.CH4O3S/c1-8-4-5-12-10(7-8)13-11(14)9-3-2-6-15-9;1-5(2,3)4/h2-7H,1H3,(H,12,13,14);1H3,(H,2,3,4) |
InChI Key |
CKIDWFAMRSYYTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=CO2.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-valine](/img/structure/B14480531.png)
![2-[(Benzenesulfonyl)methyl]-3-phenyloxirane](/img/structure/B14480538.png)

![Lithium, [4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14480567.png)
![1,1'-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene]](/img/structure/B14480570.png)
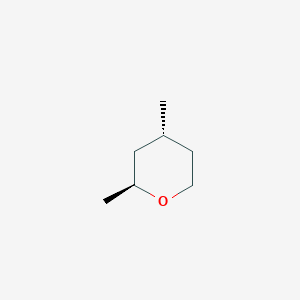
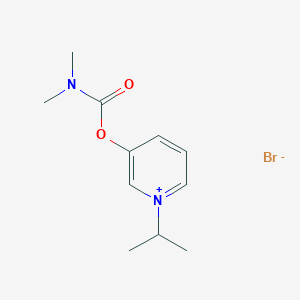
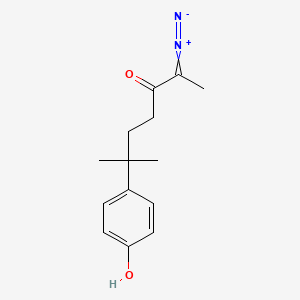

![1,4,9-Trioxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14480583.png)

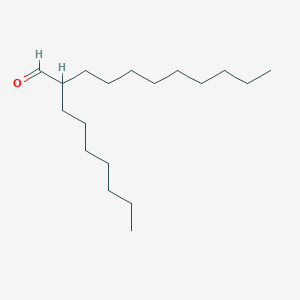
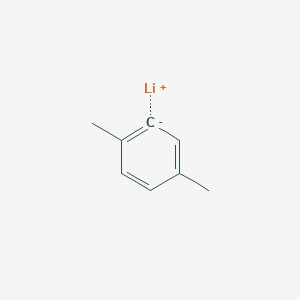
![[1-Chloro-2-(diethylamino)ethenyl]phosphonic dichloride](/img/structure/B14480603.png)
